molecular formula C11H14N2O2 B6196843 7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinolin]-3'-amine CAS No. 1638298-75-5

7',8'-dihydro-5'H-spiro[1,3-dioxolane-2,6'-quinolin]-3'-amine

Cat. No.: B6196843
CAS No.: 1638298-75-5
M. Wt: 206.24 g/mol
InChI Key: ULHJLOKKGIPYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine is a spirocyclic compound characterized by a unique structure where a dioxolane ring is fused to a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine typically involves multi-step organic reactions. One common method includes the condensation of a quinoline derivative with a dioxolane precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinoline derivatives.

Scientific Research Applications

7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro-azetidin-2-one derivatives: Known for their biological activity and use in medicinal chemistry.

    Spiro-pyrrolidine derivatives: Used in the synthesis of pharmaceuticals and agrochemicals.

    Spiro-oxindole derivatives: Investigated for their potential therapeutic properties.

Uniqueness

7’,8’-dihydro-5’H-spiro[1,3-dioxolane-2,6’-quinolin]-3’-amine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties

Properties

CAS No.

1638298-75-5

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

spiro[1,3-dioxolane-2,6'-7,8-dihydro-5H-quinoline]-3'-amine

InChI

InChI=1S/C11H14N2O2/c12-9-5-8-6-11(14-3-4-15-11)2-1-10(8)13-7-9/h5,7H,1-4,6,12H2

InChI Key

ULHJLOKKGIPYKF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC3=C1N=CC(=C3)N)OCCO2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.